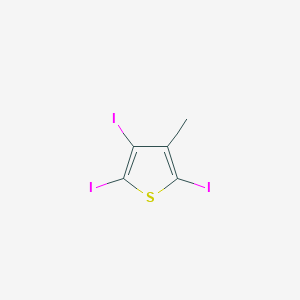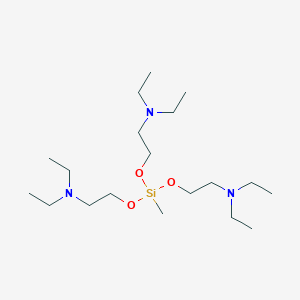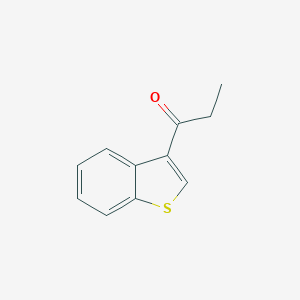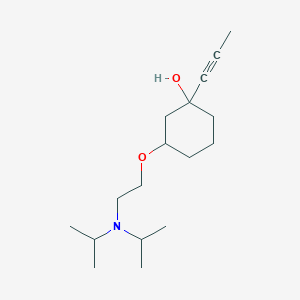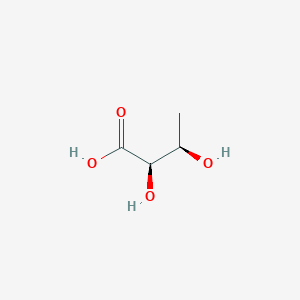
(2R,3R)-2,3-dihydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2,3-dihydroxybutanoic acid, commonly known as erythrose, is a four-carbon sugar that is synthesized by the body through the pentose phosphate pathway. This sugar is a key intermediate in several metabolic pathways, including the biosynthesis of amino acids and nucleotides. In recent years, (2R,3R)-2,3-dihydroxybutanoic acid has gained attention for its potential applications in scientific research.
Scientific Research Applications
Enzymatic Studies and Biosynthesis Pathways
- (2R,3R)-2,3-dihydroxybutanoic acid has been synthesized and tested as a substrate for the αβ-dihydroxyacid dehydratase in the isoleucine-valine biosynthetic pathway of Salmonella typhimurium, illustrating the enzyme's alkyl group requirements and substrate specificity (Armstrong et al., 1985). The enzyme's stereospecificity was further demonstrated, showing that only certain isomers supported the growth of specific strains of Salmonella typhimurium (Armstrong et al., 1977).
Renin Inhibition and Peptide Synthesis
- Angiotensinogen analogues containing (2R,3R,4R,5S)-5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid, a derivative of (2R,3R)-2,3-dihydroxybutanoic acid, have shown potent inhibitory effects on human plasma renin. The glycol moiety in this acid is suggested to mimic the tetrahedral intermediate formed during enzyme-catalyzed hydrolysis, acting as a transition-state analogue (Thaisrivongs et al., 1987).
Asymmetric Organic Synthesis
- Derivatives of (2R,3R)-2,3-dihydroxybutanoic acid, such as (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, have been extensively used as a protecting group for boronic acids in asymmetric organic synthesis. This application allows the creation of various diastereo- and enantiomerically pure organoboron reagents and intermediates (Berg et al., 2012).
Metabolic Engineering and Bioconversion
- Metabolic engineering of Escherichia coli for the production of butane-2,3-diol stereoisomers has been reported, utilizing recombinant strains coexpressing certain enzymes. The engineered strains can convert glucose to (2S,3S)-2,3-BD, demonstrating the potential of (2R,3R)-2,3-dihydroxybutanoic acid and its isomers in bioconversion processes (Chu et al., 2015).
properties
CAS RN |
15851-57-7 |
|---|---|
Product Name |
(2R,3R)-2,3-dihydroxybutanoic acid |
Molecular Formula |
C4H8O4 |
Molecular Weight |
120.1 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanoic acid |
InChI |
InChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8)/t2-,3-/m1/s1 |
InChI Key |
LOUGYXZSURQALL-PWNYCUMCSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)O)O |
SMILES |
CC(C(C(=O)O)O)O |
Canonical SMILES |
CC(C(C(=O)O)O)O |
physical_description |
Solid |
synonyms |
[2R,3R,(-)]-2,3-Dihydroxybutyric acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




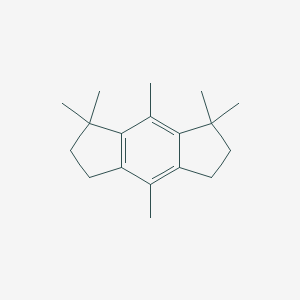
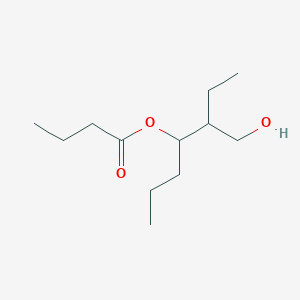
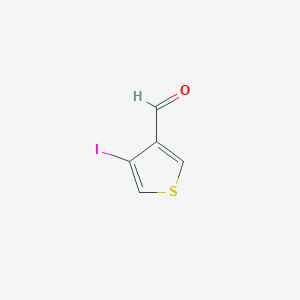
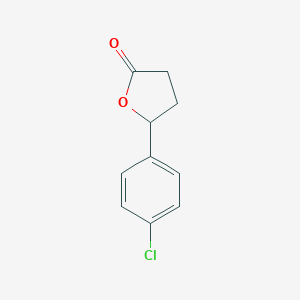
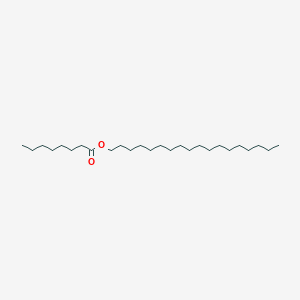
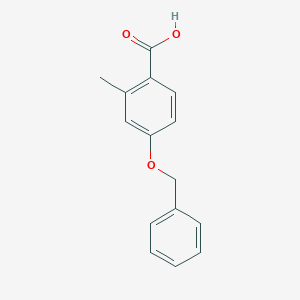
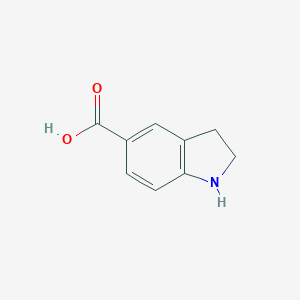
![2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B95628.png)
